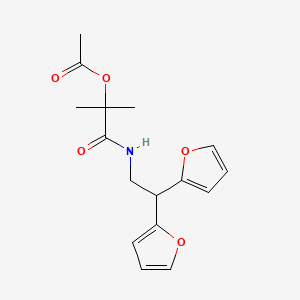
2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and naphthalene), polar bonds (C-O, S=O), and halogen atoms (chlorine). These features could influence its reactivity, stability, and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The chlorine atoms might be susceptible to nucleophilic substitution reactions, while the ethoxy group could potentially undergo elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar bonds and aromatic rings could affect its solubility, melting point, boiling point, and other properties .Scientific Research Applications
Polymer and Membrane Development for Fuel Cells
A series of studies have explored the use of 2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate in the synthesis of high-performance polymers, with a particular focus on applications in fuel cells. Notably, novel poly(2-(3-sulfo)benzoyl-1,4-phenylene)-block-polynaphthalimide copolymers were developed, demonstrating excellent hydrolytic stability and notable proton conductivity, making them suitable for Proton Exchange Membrane Fuel Cells (PEMFCs) (Bi et al., 2009). Similarly, sulfonated poly(phenylenebenzophenone)s membranes with propane sulfonic acid on pendant phenyl groups were synthesized, showcasing high proton conductivity and potential for fuel cell applications (Sutradhar et al., 2017). These materials' properties, such as ion exchange capacity, water absorption, and proton conductivity, were thoroughly investigated, indicating their suitability for new energy fields, particularly in portable power equipment, electric vehicles, and fixed power stations (Gao et al., 2020).
Advancements in Thermoplastics
Research has also delved into the creation of novel heat-resistant, high-performance engineering thermoplastics. Phthalazinone poly(aryl ether sulfone ketone) (PPESK) with carboxyl groups was developed, demonstrating the ability to form flexible, transparent films and exhibiting high thermal stability. These thermoplastics show promise in various engineering applications due to their enhanced heat-resistance properties and high decomposition temperatures (Xuan et al., 2003).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2,5-Dichlorophenyl 4-ethoxynaphthalene-1-sulfonate” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency measures .
Future Directions
properties
IUPAC Name |
(2,5-dichlorophenyl) 4-ethoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O4S/c1-2-23-16-9-10-18(14-6-4-3-5-13(14)16)25(21,22)24-17-11-12(19)7-8-15(17)20/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARADOZQODKQDOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2466559.png)
![N-(2,3-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2466561.png)






![N-(tert-butyl)-4-({1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}acetyl)piperazine-1-carboxamide](/img/structure/B2466570.png)
![(1S,2R,4R,5S)-4,5-Dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2466572.png)
![3-(2-chlorophenyl)-5-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)isoxazole-4-carboxamide](/img/structure/B2466576.png)

![N-(4-bromo-3-methylphenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2466579.png)
